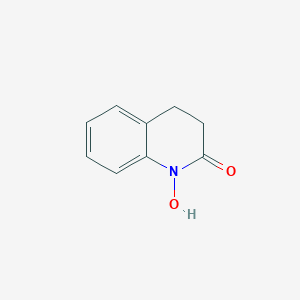

1-hydroxy-3,4-dihydroquinolin-2(1H)-one

説明

1-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 771-19-7) is a bicyclic compound with the molecular formula C₉H₉NO₂ (molecular weight: 163.17 g/mol) . Its structure features a hydroxyl group at the 1-position and a ketone at the 2-position within a partially saturated quinoline scaffold (SMILES: O=C1CCC2=CC=CC=C2N1O) . It has been synthesized via reductive cyclization of nitroarenes using visible light photoredox catalysis, yielding an 83% isolated purity .

特性

IUPAC Name |

1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZUPRSHHGCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227884 | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-19-7 | |

| Record name | 3,4-Dihydro-1-hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Intramolecular Friedel-Crafts Alkylation

A cornerstone method involves the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide. The reaction proceeds in dimethylacetamide (DMA) with aluminum chloride (AlCl₃) as the Lewis acid, typically at temperatures between 120°C and 160°C. The mechanism entails electrophilic activation of the chloroalkyl chain, followed by cyclization onto the aromatic ring to form the bicyclic quinolinone core.

Optimization Insights :

-

Solvent Effects : DMA outperforms solvents like dichloromethane or toluene due to its high polarity, which stabilizes charged intermediates.

-

Catalyst Loading : A 1.2:1 molar ratio of AlCl₃ to substrate maximizes yield while minimizing side reactions such as over-alkylation.

-

Temperature Control : Reactions conducted at 140°C for 6 hours achieve >85% conversion, whereas lower temperatures (120°C) require extended durations (12+ hours).

Reductive Cyclization via Photoredox Catalysis

Visible Light-Mediated Synthesis

A modern approach employs visible light photoredox catalysis for reductive cyclization of nitroarenes. Using [Ru(bpy)₃]²⁺ as the photocatalyst and ascorbic acid as the sacrificial reductant, this method achieves an 83% isolated yield under mild conditions (room temperature, 24 hours). The nitro group undergoes stepwise reduction to an amine, followed by intramolecular cyclization to form the dihydroquinolinone skeleton.

Advantages :

-

Stereochemical Control : The radical intermediates enable selective formation of the trans-fused bicyclic system.

-

Functional Group Tolerance : Electron-withdrawing groups (e.g., halides, nitro) on the aromatic ring remain intact during the reaction.

Alkylation and Subsequent Cyclization

Base-Mediated Alkylation

This two-step protocol begins with alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one using ethyl 2-bromoacetate in tetrahydrofuran (THF). Potassium carbonate (K₂CO₃) serves as the base, facilitating nucleophilic displacement at the hydroxyl group. Subsequent hydrazine hydrate treatment under reflux conditions yields hydrazide derivatives, though the parent compound can be isolated after the initial alkylation step.

Critical Parameters :

-

Base Selection : K₂CO₃ provides superior results over triethylamine (TEA) due to its stronger deprotonation capability.

-

Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (50:50) ensures precise tracking of intermediate formation.

Industrial-Scale Production Strategies

Phase Transfer Catalysis (PTC)

Large-scale synthesis often employs PTC to enhance reaction efficiency. For example, benzyltriethylammonium chloride (BTEAC) accelerates the alkylation of phenolic precursors in biphasic systems (water:organic solvent). This method reduces reaction times by 40% compared to homogeneous conditions.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems for cyclization steps, achieving:

-

Improved Heat Management : Exothermic reactions are controlled via precise temperature gradients.

-

Higher Throughput : Yields of 78–82% are maintained at production rates exceeding 500 g/hour.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Key signals include δ 2.82 ppm (triplet, J = 7.5 Hz, 2H) for the methylene group adjacent to the ketone and δ 6.70–6.79 ppm (multiplet, 3H) for aromatic protons.

-

¹³C NMR : Peaks at 172.07 ppm (carbonyl) and 25.66 ppm (aliphatic CH₂) confirm the bicyclic structure.

-

LC-MS : Molecular ion peaks at m/z 249.96 [M + H]⁺ align with the expected molecular weight.

Purity Assessment

Reverse-phase HPLC with C18 columns (acetonitrile:water gradient) ensures >95% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, DMA, 140°C | 85% | Moderate | High regioselectivity |

| Photoredox Catalysis | [Ru(bpy)₃]²⁺, visible light, rt | 83% | High | Mild conditions, stereocontrol |

| Base-Mediated Alkylation | K₂CO₃, THF, reflux | 81% | Low | Simple workup |

| PTC Industrial Method | BTEAC, biphasic system | 78–82% | Very High | Rapid kinetics |

Reaction Mechanisms and Side Reactions

Friedel-Crafts Pathway

The AlCl₃-catalyzed mechanism involves:

-

Coordination of AlCl₃ to the carbonyl oxygen, increasing electrophilicity.

-

Chloride displacement to form a carbocation intermediate.

-

Electrophilic aromatic substitution at the para position relative to the methoxy group.

Common Side Reactions :

-

Over-Alkylation : Occurs at >160°C, leading to di-substituted byproducts.

-

Demethylation : The methoxy group may hydrolyze to a hydroxyl group under prolonged heating.

化学反応の分析

Types of Reactions

3,4-Dihydro-1-hydroxycarbostyril undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form fully hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Fully hydrogenated carbostyril derivatives.

Substitution: Halogenated or nitrated carbostyril derivatives.

科学的研究の応用

Chemical Reactions

1-Hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form corresponding quinones.

- Reduction : The compound can be reduced to form fully hydrogenated derivatives.

- Substitution Reactions : Electrophilic substitution can occur under acidic conditions using halogens or nitrating agents.

Chemistry

In the realm of chemistry, this compound serves as:

- A precursor in the synthesis of various heterocyclic compounds.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have demonstrated that it exhibits significant antimicrobial activity against various pathogens.

- Antitubercular Activity : Research indicates that it inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), crucial for the cell wall biosynthesis of Mycobacterium tuberculosis.

Medicine

In medical research, this compound is explored for:

- Development of new therapeutic agents targeting tuberculosis and other infectious diseases.

- Potential applications in cancer therapy due to its ability to inhibit specific cancer cell lines .

Industrial Applications

This compound finds utility in industrial applications such as:

- Development of photonic and optical materials, including laser dyes and luminescent terbium chelates for fluoroimmunoassays.

Antimicrobial and Antitubercular Research

A study demonstrated that various derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for new antimicrobial agents .

Cancer Therapeutics

Recent research focused on synthesizing quinolinone derivatives showed promising anticancer activity against lung cancer (A549) and breast cancer (MDA-MB) cell lines. Compounds derived from this compound demonstrated IC₅₀ values in the low micromolar range, suggesting significant potential for development as chemotherapeutic agents .

作用機序

The mechanism of action of 3,4-Dihydro-1-hydroxycarbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the bacterium’s death.

類似化合物との比較

Table 2: Comparative Pharmacological Data

生物活性

1-Hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as carbostyril, is a heterocyclic organic compound notable for its diverse biological activities. This compound features a quinoline structure characterized by a hydroxyl group and a carbonyl group, contributing to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, synthesis methods, and case studies.

- Molecular Formula : C₉H₇N₁O₂

- Molecular Weight : 163.17 g/mol

- Structure : The compound's structure includes a fused bicyclic system typical of many biologically active compounds.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis with an IC90 of 6.8 μM . However, it exhibited weak cytotoxicity against human lung-derived fibroblasts (GI50 = 84.7 μM) .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. It is believed to interact with the kynurenine pathway, influencing neurochemical processes related to excitatory amino acid receptor modulation .

- Cholinesterase Inhibition : In studies focusing on Alzheimer's disease, derivatives of this compound showed varying degrees of inhibition against human recombinant acetylcholinesterase (hrAChE). Notably, some derivatives displayed IC50 values as low as 0.29 µM, indicating strong inhibitory potential .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline ring structure allows the compound to intercalate with DNA, disrupting cellular processes essential for bacterial and cancer cell proliferation .

- Enzyme Modulation : The compound binds to enzymes such as acetylcholinesterase and potentially influences neurotransmitter levels in the brain, which is crucial for cognitive function .

Synthesis Methods

Several synthetic approaches have been developed for producing this compound:

- Michael Addition Followed by Ring Closure : This method involves the reaction of 1-aryl-2-propen-1-one derivatives with primary amines to yield the desired dihydroquinolinones in moderate yields (54%-78%) .

- Multistep Synthesis : More complex synthetic routes have been explored that utilize various starting materials and reagents to enhance yield and purity .

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various quinolone derivatives, this compound was tested against multiple fungal strains and bacteria. While it showed efficacy against Mycobacterium tuberculosis, it was less effective against Gram-positive and Gram-negative bacteria .

Neuroprotective Research

Research involving animal models has indicated that derivatives of this compound may offer protective effects against neurodegeneration by modulating excitatory neurotransmission pathways through inhibition of kynurenine aminotransferase II (KAT II) . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits distinct biological activity patterns |

| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Known for its role in medicinal chemistry |

| 3-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 3 | Different reactivity compared to the 1-hydroxy derivative |

| 2-Aminoquinoline | Amino group at position 2 | Used in dye synthesis; unique pharmacological properties |

Q & A

Q. What are the common synthetic routes for preparing 1-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?

Methodological Answer: Key synthetic strategies include:

- Cyclization reactions : For example, reacting N-substituted aminobenzyl alcohols with acetic anhydride under reflux conditions to form the quinolinone core .

- Pictet-Spengler reaction : Utilizing N-methyltryptamine and aldehydes with acid catalysts to construct the dihydroquinoline ring system .

- Alkylation : Introducing substituents via nucleophilic displacement (e.g., chloropropyl intermediates reacting with amines like dimethylamine or pyrrolidine in acetonitrile at 60°C) .

Q. How can researchers optimize alkylation reactions when introducing substituents to the quinolinone core?

Methodological Answer: Optimization involves:

- Base selection : Potassium carbonate in DMF for mild conditions, or sodium hydride for stronger activation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Room temperature for slower reactions to avoid side products, or elevated temperatures (e.g., 60°C) for faster kinetics .

Q. What analytical techniques are critical for characterizing quinolinone derivatives?

Methodological Answer: Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and regiochemistry (e.g., δ 2.32 ppm for methyl groups in dimethylamino derivatives) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation (e.g., m/z 264.1 for 1-(2-(dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one) .

- HPLC : Reverse-phase columns to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting yield data in similar synthetic procedures be resolved?

Methodological Answer: Discrepancies (e.g., 90% yield for compound 47 vs. 15% for compound 51 in ) arise from:

- Steric/electronic effects : Bulky substituents (e.g., fluorine in compound 51) may hinder reaction progress .

- Purification challenges : Low-yield reactions may require optimized chromatography (e.g., NH-modified eluents) or recrystallization .

- Side reactions : Competing pathways (e.g., over-oxidation) necessitate strict control of reaction time and stoichiometry .

Q. What strategies enhance the biological activity of quinolinone derivatives through structural modification?

Methodological Answer: Key modifications include:

- Amine side chains : Introducing dimethylamino or piperidinyl groups improves receptor binding (e.g., kinase inhibition) .

- Halogenation : Fluorine at the 8-position enhances metabolic stability and bioavailability .

- Nitro reduction : Converting nitro groups to amines (e.g., using LiAlH) generates intermediates for further functionalization (e.g., thioimidate coupling) .

Q. What mechanisms explain the varying enzyme inhibitory effects observed in quinolinone derivatives?

Methodological Answer: Activity differences stem from:

- Steric complementarity : Methyl or ethyl groups at the 1-position optimize fit into hydrophobic enzyme pockets .

- Hydrogen bonding : The carbonyl group at position 2 interacts with catalytic residues (e.g., in proteases or kinases) .

- Electron-withdrawing groups : Nitro or fluoro substituents modulate electron density, affecting binding affinity (e.g., compound 19’s antiviral activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。